REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:12][CH3:13])=[C:8]([Cl:14])[CH:7]=1)=[O:5].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[Cl:14][C:8]1[CH:7]=[C:6]([C:4](=[O:5])[C:3]([OH:15])=[O:2])[CH:11]=[CH:10][C:9]=1[S:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CC(=C(C=C1)SC)Cl)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for another 1.5 h, during which time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 60° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
After this time, the heat was removed
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
STIRRING
|
Details
|
was stirred at 25° C. for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 mL) and toluene (50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried by suction for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
dried in a high vacuum desiccator
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SC)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.22 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |